



Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(hexyloxy)aniline

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Compound of Interest		
Compound Name:	2-(Hexyloxy)aniline	
Cat. No.:	B1317180	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(hexyloxy)aniline is an aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials. Its precise structural characterization is paramount for ensuring the identity, purity, and desired properties of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of such molecules.[1] This application note provides detailed protocols for a suite of NMR experiments—including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—to fully characterize the molecular structure of **2-(hexyloxy)aniline**.

Experimental Protocols Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra. The following protocol is recommended for **2-(hexyloxy)aniline**.

Weighing: Accurately weigh 10-25 mg of purified 2-(hexyloxy)aniline for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable.



- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds.
 Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used. Use approximately 0.6-0.7 mL of solvent.[2]
- Dissolution: Add the solvent to the vial containing the sample. Gently vortex or swirl the vial until the sample is completely dissolved.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- Referencing: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) can be used for chemical shift calibration.[3] For highly accurate work, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although this is often omitted to avoid sample contamination.
- Labeling: Clearly label the NMR tube with the sample identification.

1D NMR Spectroscopy: ¹H, ¹³C, and DEPT-135

One-dimensional NMR experiments are the foundation of structural analysis.[2]

Protocol for ¹H NMR:

- Purpose: To identify the chemical environment, quantity, and connectivity of protons.
- Typical Acquisition Parameters:
 - Pulse Program: Standard single-pulse (zg30 or similar)
 - Spectral Width (SW): ~12-16 ppm
 - Acquisition Time (AQ): 2-4 seconds
 - Relaxation Delay (D1): 1-2 seconds
 - Number of Scans (NS): 8-16, increase for dilute samples



Pulse Angle: 30-45 degrees

Protocol for ¹³C{¹H} NMR:

- Purpose: To identify all unique carbon atoms in the molecule.
- Typical Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled single-pulse (zgpg30 or similar)
 - Spectral Width (SW): ~220-240 ppm
 - Acquisition Time (AQ): 1-2 seconds
 - Relaxation Delay (D1): 2 seconds
 - Number of Scans (NS): 128-1024, depending on concentration
 - Pulse Angle: 30 degrees

Protocol for DEPT-135:

- Purpose: To differentiate between CH₃/CH (positive phase) and CH₂ (negative phase)
 carbons. Quaternary carbons are not observed.[4][5]
- Typical Acquisition Parameters:
 - Pulse Program: DEPT-135 pulse sequence
 - Parameters: Generally similar to ¹³C NMR, but with a specific pulse sequence that manipulates signal phase based on the number of attached protons.[6]

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Two-dimensional NMR experiments reveal through-bond correlations, providing definitive connectivity information.[7]

Protocol for ¹H-¹H COSY (Correlation Spectroscopy):



- Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds (J-coupling).[7]
- Typical Acquisition Parameters:
 - Pulse Program: Standard gradient-selected COSY (cosygpqf or similar)
 - Spectral Width (SW) in F1 & F2: Same as the ¹H spectrum (~12-16 ppm)[8]
 - Number of Increments (F1): 256-512
 - Number of Scans (NS): 2-8 per increment

Protocol for ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[9]
- Typical Acquisition Parameters:
 - Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2 or similar)
 - Spectral Width (SW) in F2 (¹H): ~12-16 ppm
 - Spectral Width (SW) in F1 (¹³C): ~160-200 ppm
 - Number of Increments (F1): 128-256
 - Number of Scans (NS): 2-8 per increment

Protocol for ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

- Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
- Typical Acquisition Parameters:
 - Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf or similar)



- Spectral Width (SW) in F2 (¹H): ~12-16 ppm
- $\circ~$ Spectral Width (SW) in F1 (13C): ~220-240 ppm
- Number of Increments (F1): 256-512
- Number of Scans (NS): 4-16 per increment

Data Presentation and Interpretation

The following tables summarize the expected NMR data for 2-(hexyloxy)aniline in CDCl3.

Predicted ¹H NMR Data

Atom Label	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-3, H-4, H- 5, H-6	6.70 - 6.90	m	-	4H	Aromatic Protons
NH ₂	~3.70	br s	-	2H	Amine Protons
H-1'	3.98	t	J = 6.5	2H	-O-CH ₂ -
H-2'	1.80	р	J = 6.7	2H	-O-CH ₂ -CH ₂ -
H-3', H-4'	1.45 - 1.55	m	-	4H	-CH2-CH2- CH2-CH3
H-5'	1.35	sext	J = 7.0	2H	-CH2-CH3
H-6'	0.92	t	J = 7.0	3H	-CH₃

Predicted ¹³C NMR and DEPT-135 Data



Atom Label	Chemical Shift (δ, ppm)	DEPT-135 Phase	Assignment
C-1	146.8	None	C-NH ₂
C-2	136.5	None	C-O-
C-4	119.0	Positive	Ar-CH
C-6	114.5	Positive	Ar-CH
C-5	111.8	Positive	Ar-CH
C-3	110.5	Positive	Ar-CH
C-1'	68.9	Negative	-O-CH ₂ -
C-2'	31.6	Negative	-O-CH ₂ -CH ₂ -
C-4'	29.4	Negative	-CH2-CH2-CH3
C-3'	25.8	Negative	-CH2-CH2-CH2-
C-5'	22.6	Negative	-CH ₂ -CH ₃
C-6'	14.1	Positive	-СН₃

Visualized Workflows and Relationships Experimental Workflow

The following diagram illustrates the logical workflow for the complete NMR analysis of **2- (hexyloxy)aniline**.

Caption: A flowchart of the NMR experimental workflow.

NMR Experiment Correlation Logic

This diagram shows how different NMR experiments provide complementary information to determine the final chemical structure.

Caption: Logical relationships between NMR experiments.



Conclusion

The combined application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the complete structural characterization of **2-(hexyloxy)aniline**. These protocols and the expected data serve as a comprehensive guide for researchers in organic synthesis and drug development, ensuring accurate molecular identification and quality control.

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